Cas no 26271-43-2 (5-ethyl-1,3-dioxane-5-carboxylic Acid)

5-ethyl-1,3-dioxane-5-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 5-ethyl-1,3-dioxane-5-carboxylic Acid

- 5-Carboxy-5-ethyl-1,3-dioxan

- 1,3-Dioxane-5-carboxylic acid, 5-ethyl-

- AKOS006286243

- CTK4F7535

- AGN-PC-008D41

- SureCN5599762

- AG-E-82297

- 5-Carboxy-5-ethyl-1,3-dioxan; 1,3-Dioxane-5-carboxylic acid, 5-ethyl-; AKOS006286243; CTK4F7535; 5-ethyl-1,3-dioxane-5-carboxylic Acid; AGN-PC-008D41; SureCN5599762; AG-E-82297;

- 26271-43-2

- DTXSID90464657

- SCHEMBL5599762

- EN300-4285590

-

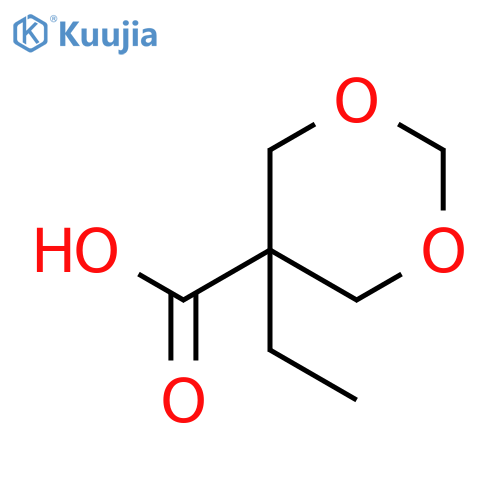

- インチ: InChI=1S/C7H12O4/c1-2-7(6(8)9)3-10-5-11-4-7/h2-5H2,1H3,(H,8,9)

- InChIKey: FVXGELAKGGRRIC-UHFFFAOYSA-N

- ほほえんだ: CCC1(COCOC1)C(=O)O

計算された属性

- せいみつぶんしりょう: 160.07400

- どういたいしつりょう: 160.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- PSA: 55.76000

- LogP: 0.47170

5-ethyl-1,3-dioxane-5-carboxylic Acid セキュリティ情報

5-ethyl-1,3-dioxane-5-carboxylic Acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-ethyl-1,3-dioxane-5-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4285590-1.0g |

5-ethyl-1,3-dioxane-5-carboxylic acid |

26271-43-2 | 95% | 1g |

$3031.0 | 2023-05-25 | |

| Aaron | AR002T99-250mg |

1,3-Dioxane-5-carboxylic acid, 5-ethyl- |

26271-43-2 | 95% | 250mg |

$2087.00 | 2025-02-13 | |

| Aaron | AR002T99-2.5g |

1,3-Dioxane-5-carboxylic acid, 5-ethyl- |

26271-43-2 | 95% | 2.5g |

$8193.00 | 2023-12-15 | |

| Aaron | AR002T99-500mg |

1,3-Dioxane-5-carboxylic acid, 5-ethyl- |

26271-43-2 | 95% | 500mg |

$3276.00 | 2025-02-13 | |

| 1PlusChem | 1P002T0X-100mg |

1,3-Dioxane-5-carboxylic acid, 5-ethyl- |

26271-43-2 | 95% | 100mg |

$1363.00 | 2024-05-08 | |

| Enamine | EN300-4285590-10.0g |

5-ethyl-1,3-dioxane-5-carboxylic acid |

26271-43-2 | 95% | 10g |

$13032.0 | 2023-05-25 | |

| Enamine | EN300-4285590-0.1g |

5-ethyl-1,3-dioxane-5-carboxylic acid |

26271-43-2 | 95% | 0.1g |

$1052.0 | 2023-05-25 | |

| 1PlusChem | 1P002T0X-2.5g |

1,3-Dioxane-5-carboxylic acid, 5-ethyl- |

26271-43-2 | 95% | 2.5g |

$7404.00 | 2024-05-08 | |

| 1PlusChem | 1P002T0X-1g |

1,3-Dioxane-5-carboxylic acid, 5-ethyl- |

26271-43-2 | 95% | 1g |

$3809.00 | 2024-05-08 | |

| Enamine | EN300-4285590-0.25g |

5-ethyl-1,3-dioxane-5-carboxylic acid |

26271-43-2 | 95% | 0.25g |

$1499.0 | 2023-05-25 |

5-ethyl-1,3-dioxane-5-carboxylic Acid 関連文献

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

5-ethyl-1,3-dioxane-5-carboxylic Acidに関する追加情報

Introduction to 5-ethyl-1,3-dioxane-5-carboxylic Acid (CAS No. 26271-43-2) and Its Emerging Applications in Chemical and Pharmaceutical Research

5-ethyl-1,3-dioxane-5-carboxylic acid, identified by the chemical compound code CAS No. 26271-43-2, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research due to its unique structural properties and versatile reactivity. This compound belongs to the dioxane family, characterized by a saturated cyclic structure containing two oxygen atoms. The presence of an ethyl substituent at the 5-position introduces additional functional groups, making it a valuable intermediate in the development of more complex molecules.

The molecular structure of 5-ethyl-1,3-dioxane-5-carboxylic acid consists of a six-membered ring with two oxygen atoms and an ethyl group attached at the 5-position, along with a carboxylic acid functional group at the same position. This configuration imparts distinct chemical characteristics, including polarity and acidity, which are leveraged in various synthetic pathways. The carboxylic acid moiety, in particular, serves as a reactive site for further functionalization, enabling the synthesis of esters, amides, and other derivatives that are crucial in medicinal chemistry.

In recent years, 5-ethyl-1,3-dioxane-5-carboxylic acid has been explored for its potential applications in drug discovery and development. Its heterocyclic framework is reminiscent of several bioactive scaffolds found in natural products and pharmaceuticals. For instance, dioxane derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The ethyl substituent may enhance solubility and bioavailability, making this compound an attractive candidate for further medicinal chemistry investigations.

One of the most promising areas of research involving 5-ethyl-1,3-dioxane-5-carboxylic acid is its role as a precursor in the synthesis of enzyme inhibitors. Enzyme inhibition is a cornerstone of modern drug design, with many therapeutic agents targeting specific enzymatic pathways to modulate biological processes. The carboxylic acid group provides a foundation for covalent bonding or non-covalent interactions with enzyme active sites, while the dioxane ring can be modified to optimize binding affinity and selectivity. Recent studies have demonstrated its utility in developing inhibitors for metabolic enzymes and kinases, which are implicated in various diseases.

The compound’s structural flexibility also makes it valuable in materials science applications. Dioxane-based polymers and copolymers exhibit unique mechanical and thermal properties, making them suitable for advanced materials such as coatings, adhesives, and specialty plastics. Additionally, the carboxylic acid functionality allows for cross-linking reactions, enabling the creation of hydrogels with tunable properties for biomedical applications like drug delivery systems.

From a synthetic chemistry perspective, 5-ethyl-1,3-dioxane-5-carboxylic acid serves as a versatile building block for constructing more complex molecules. Its reactivity can be harnessed through various transformations, including esterification, amidation, and cyclization reactions. These modifications open doors to exploring new chemical space for drug discovery. For example, researchers have utilized this compound to synthesize novel analogs of known drugs by introducing different substituents or altering the connectivity of functional groups.

The pharmaceutical industry has also shown interest in CAS No. 26271-43-2 due to its potential as a chiral intermediate. Chirality plays a critical role in drug efficacy and safety; many therapeutics are enantiomerically pure or require precise stereochemical control during synthesis. The dioxane ring can be configured to introduce chirality at multiple points along the molecule, allowing chemists to tailor specific stereoisomers for optimal pharmacological activity.

In conclusion, 5-ethyl-1,3-dioxane-5-carboxylic acid represents a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical synthesis, enzyme inhibition studies, material science advancements,and polymer chemistry research. As ongoing research continues to uncover new applications, this compound is poised to play an increasingly important role in addressing complex challenges in medicine and materials engineering.

26271-43-2 (5-ethyl-1,3-dioxane-5-carboxylic Acid) 関連製品

- 1780372-01-1(7-Bromoisoquinoline-3-carbonitrile)

- 1261784-35-3(2-Chloro-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine)

- 2229289-82-9(1-chloro-3-methyl-2-(nitromethyl)benzene)

- 477539-05-2(methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate)

- 899732-70-8(N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide)

- 331462-24-9(3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide)

- 104807-46-7(Methoctramine)

- 2229421-29-6((2-methyloxolan-3-yl)methanesulfonyl fluoride)

- 2138520-40-6(tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate)

- 2171993-06-7(1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine)